1-Methylhypoxanthine
Overview
Description
1-Methylhypoxanthine is a methylated derivative of hypoxanthine, a purine base and a fundamental component of nucleic acids. It is one of the methylxanthines, which are phytochemicals derived from plant secondary metabolism and found in common products like coffee, tea, and chocolate. Methylxanthines, including 1-Methylhypoxanthine, have been studied for their various biological activities and potential benefits in neurodegenerative diseases, respiratory diseases, diabetes, and cancer, despite concerns about their toxicity at high doses (Monteiro et al., 2016).
Synthesis Analysis
The synthesis of 1-Methylhypoxanthine and its analogues has been reported through reactions involving 5-aminoimidazole-4-carboxylic acid hydrazide and triethyl orthoformate. Various analogues, including pyrazolo and triazolo derivatives, have been synthesized, showcasing the versatility of the synthesis methods (Scheiner et al., 1985).
Molecular Structure Analysis
Structural studies on methylated hypoxanthines, such as C2-Methylhypoxanthine, have revealed insights into their molecular interactions and structural consequences when incorporated into DNA. These studies show that despite slight adjustments in base pairing properties due to methyl groups, these molecules can still maintain Watson-Crick base pairing schemes (Yang et al., 1993).
Chemical Reactions and Properties
Methylxanthines undergo various chemical reactions, including methylation and oxidation processes. For example, 7-Deazahypoxanthine, a related compound, is exclusively oxidized at carbon 2 by xanthine oxidase, indicating the enzyme's specificity and the potential for designing inhibitors based on the methylxanthine structure (Rosemeyer & Seela, 1983).
Physical Properties Analysis
Investigations into the binding properties of 9-Methylhypoxanthine with metal ions have provided insights into its physical properties. These studies demonstrate the ability of 9-Methylhypoxanthine to form complexes with divalent metal ions, which could influence its solubility, stability, and biological activity (Behrens & Goodgame, 1980).
Chemical Properties Analysis
The reactivity and interaction of 1-Methylhypoxanthine with various chemical groups and elements have been explored through the synthesis and study of its derivatives. For instance, the selective N-7 alkylation of 3-Methylhypoxanthine highlights the specific chemical reactivity patterns and potential for synthesizing novel compounds with targeted properties (Chamgordani et al., 2016).
Scientific Research Applications
Formation of Stable Clusters in Mass Spectrometry : A study by Frańska and Łabędzka (2012) investigated the ability of 9-methylhypoxanthine to form stable cluster ions, particularly a tetramer cluster ion, using electrospray ionization mass spectrometry. This property is in contrast to hypoxanthine and has implications for mass spectrometry analysis (Frańska & Łabędzka, 2012).
Complexes with Divalent Metal Ions : Behrens and Goodgame (1980) reported on the spectral properties and preparation of complexes of 9-methylhypoxanthine with various divalent metal ions. They found that these compounds mostly contained a 2:1 ratio of 9-methylhypoxanthine to metal, indicating potential applications in inorganic chemistry and materials science (Behrens & Goodgame, 1980).
Synthesis of Malonganenone J : Chamgordani et al. (2016) explored the selective N-7 alkylation of 3-methylhypoxanthine, leading to the first synthesis of the marine natural product malonganenone J. This research contributes to the field of organic chemistry and natural product synthesis (Chamgordani et al., 2016).
Photophysics Insights : Guo et al. (2016) conducted ab initio studies on the low-lying electronic singlet states of 9-methylhypoxanthine, offering insights into its photophysics. This study has implications for understanding the photodynamic properties of purine derivatives (Guo et al., 2016).
Pharmacological Potential of Methylxanthines : Research by Monteiro et al. (2019) discussed the pharmacological potential of methylxanthines, including compounds like 1-methylhypoxanthine. The study covers their therapeutic uses, beneficial health effects, and associated toxicity concerns, highlighting their significance in pharmacology and medicine (Monteiro et al., 2019).
Metabolism in Rat Liver tRNA : Friedman (1977) investigated the methylation of tRNA in rat liver, finding that 1-methylhypoxanthine was among the methylated bases synthesized. This research is relevant to understanding tRNA methylation processes (Friedman, 1977).
Role in Radiosensitization : A study by Jeong et al. (2009) evaluated 1-methylxanthine as a radiosensitizer in cancer treatment. They developed temperature-sensitive liposomal 1-methylxanthine to enhance radiotherapeutic effectiveness, suggesting potential clinical applications in oncology (Jeong et al., 2009).
properties
IUPAC Name |
1-methyl-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQMCGMHGVXDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150074 | |
Record name | 1-Methylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methylhypoxanthine | |
CAS RN |
1125-39-9 | |
Record name | 1,9-Dihydro-1-methyl-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylhypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLHYPOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5WQ7JFR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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